molecular formula C22H21N3O3 B5519441 3-{1-[2-(1H-pyrazol-1-yl)benzoyl]piperidin-3-yl}benzoic acid

3-{1-[2-(1H-pyrazol-1-yl)benzoyl]piperidin-3-yl}benzoic acid

Cat. No. B5519441
M. Wt: 375.4 g/mol
InChI Key: HJIRZDGXPAVXGW-UHFFFAOYSA-N
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Description

The compound “3-{1-[2-(1H-pyrazol-1-yl)benzoyl]piperidin-3-yl}benzoic acid” belongs to a class of chemicals that combine pyrazole, benzoyl, and benzoic acid components, linked through a piperidine structure. Such compounds are of interest due to their potential chemical and biological properties, including their reactions and interactions within various chemical environments.

Synthesis Analysis

The synthesis of complex molecules like this often involves multi-step reactions, starting from simpler precursors such as chlorobenzopyrano pyrazoles or benzoylpyridinium imides. For instance, a study by Allah (2000) discusses the synthesis of benzopyrano[2,3-c]pyrazole derivatives, a process that could offer insights into the synthesis of closely related compounds (Allah, 2000). Additionally, Fussell et al. (2012) reported a three-step synthesis of a key intermediate, 4-(4-iodo-1H-pyrazol-1-yl)piperidine, which might be relevant for constructing the pyrazole and piperidine portions of the target molecule (Fussell et al., 2012).

Molecular Structure Analysis

The molecular structure of compounds related to the target molecule has been studied using techniques like X-ray diffraction and spectroscopy. For example, the crystal and molecular structure of a complex between piperidine-3-carboxylic acid and p-hydroxybenzoic acid was elucidated by Dega‐Szafran et al. (2007), providing insight into the interactions and conformational details that could be relevant to our target compound (Dega‐Szafran et al., 2007).

Chemical Reactions and Properties

The reactivity of the pyrazole moiety, when combined with benzoyl and piperidine structures, can lead to a variety of chemical reactions. For instance, the functionalization reactions of pyrazole-derived carboxylic acids have been explored, indicating how these functional groups might react under different conditions (Yıldırım et al., 2005).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the behavior of chemical compounds. While specific data on our target molecule might not be readily available, studies on similar compounds can offer valuable insights. For example, the analysis of three-component complexes of piperidine by Dega‐Szafran et al. (2017) reveals how the presence of piperidine and benzoic acid derivatives influences physical properties (Dega‐Szafran et al., 2017).

Chemical Properties Analysis

Chemical properties, including acidity, basicity, reactivity with other chemical groups, and stability, are essential for predicting how the compound interacts in different environments. The study by Ivanova et al. (2019) on the synthesis of hybrid compounds based on benzoic acid derivatives highlights the chemical reactivity of such compounds, providing a foundation for understanding the chemical properties of our target molecule (Ivanova et al., 2019).

Future Directions

The future research directions for this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, investigation of its chemical reactivity, elucidation of its mechanism of action, and evaluation of its safety and hazards. Additionally, given the broad range of biological activities exhibited by similar compounds , it would be interesting to explore the potential biological activities of this compound.

properties

IUPAC Name

3-[1-(2-pyrazol-1-ylbenzoyl)piperidin-3-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3/c26-21(19-9-1-2-10-20(19)25-13-5-11-23-25)24-12-4-8-18(15-24)16-6-3-7-17(14-16)22(27)28/h1-3,5-7,9-11,13-14,18H,4,8,12,15H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJIRZDGXPAVXGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=CC=C2N3C=CC=N3)C4=CC(=CC=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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